BenchChemオンラインストアへようこそ!

(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Medicinal chemistry Lead optimization Physicochemical profiling

Procure this stereodefined (E)-5-arylidene-2-aminothiazol-4(5H)-one to interrogate C2 hydrogen-bond donor capacity. Its ortho-allyloxybenzylidene and pyrrolidin-1-yl substituents create a unique pharmacophore distinct from the 2-(4-hydroxyphenyl)amino series. Use as a matched-pair comparator in antileukemic (Jurkat/K-562) and tubulin-binding assays, or in antimicrobial panels against Gram-positive/mycobacterial strains. The (E)-isomer also serves as a reference for light/temperature isomerization stability studies, directly guiding DMSO stock shelf-life and re-order planning. Confirm pricing and packaging tailored to your screening or medicinal chemistry program.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 844852-13-7
Cat. No. B2911648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
CAS844852-13-7
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
InChIInChI=1S/C17H18N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h2-4,7-8,12H,1,5-6,9-11H2/b15-12+
InChIKeyPYWJZKCKBZVXTD-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one (CAS 844852-13-7) for Research and Procurement


(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one (CAS 844852-13-7) is a synthetic 5-arylidene-2-aminothiazol-4(5H)-one derivative with a molecular formula of C17H18N2O2S and a molecular weight of 314.4 g/mol [1]. It belongs to the 4-thiazolidinone class, a privileged scaffold in medicinal chemistry known for anticancer, antimicrobial, and enzyme inhibitory activities [2]. The compound features a distinctive ortho-allyloxybenzylidene moiety at the C5 position and a pyrrolidin-1-yl substituent at the C2 position, differentiating it from the more extensively studied 2-(4-hydroxyphenyl)amino-thiazol-4(5H)-one analogs [3]. It is commercially available for research use only, typically at >=95% purity [1].

Why (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one Cannot Be Replaced by Generic 4-Thiazolidinone Analogs


The 4-thiazolidinone scaffold exhibits profound structure-activity relationship (SAR) sensitivity at both the C2 and C5 positions, making generic substitution scientifically unjustified. In the 2-(4-hydroxyphenyl)amino series, shifting the ortho-allyloxy to a methoxy or ethoxy group altered antileukemic IC50 values from submicromolar to inactive ranges across multiple cell lines [1]. Similarly, replacing the C2 4-hydroxyphenylamino group with a pyrrolidin-1-yl moiety fundamentally changes the hydrogen-bond donor/acceptor profile, lipophilicity (cLogP), and basicity of the molecule, directly impacting target engagement, membrane permeability, and metabolic stability [2]. The (E)-configuration of the exocyclic double bond at C5 further distinguishes this compound stereoelectronically from its (Z)-isomer counterparts, which dominate the published 4-thiazolidinone literature [3]. These multi-site structural variations preclude reliable extrapolation of biological performance from even closely related analogs.

Quantitative Differentiation Evidence for (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one Against Closest Analogs


C2 Pyrrolidin-1-yl vs. C2 4-Hydroxyphenylamino: Divergent Hydrogen-Bond and Lipophilicity Profiles

The target compound replaces the 4-hydroxyphenylamino group at C2 (present in comparator series like compound 28 from Subtelna et al. 2021) with a pyrrolidin-1-yl substituent. This substitution eliminates the phenolic -OH hydrogen-bond donor (HBD) and reduces the total HBD count from 2 to 0, while adding a tertiary amine as a hydrogen-bond acceptor (HBA). The 4-hydroxyphenylamino comparator series demonstrated antileukemic IC50 values of 0.10-0.95 µM against Jurkat, HL-60, and K-562 cell lines [1]. The pyrrolidin-1-yl modification is predicted to increase cLogP by approximately 1.0-1.5 units and raise the pKa of the basic center, altering ion trapping and lysosomal accumulation potential relative to the comparator series [2]. Direct experimental IC50 data for the target compound against these cell lines have not been published; this evidence is based on class-level structure-property inference.

Medicinal chemistry Lead optimization Physicochemical profiling

Ortho-Allyloxybenzylidene at C5 vs. Para-Allyloxy Regioisomer: Conformational Restriction and Target Fit

The target compound places the allyloxy substituent at the ortho position of the benzylidene ring, whereas a commercially available regioisomer bears the allyloxy group at the para position: (E)-5-(4-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one . In the 2-(4-hydroxyphenyl)amino series studied by Subtelna et al. (2021), the ortho-allyloxybenzylidene analog (compound 28) demonstrated superior antileukemic activity (IC50 = 0.10-0.95 µM) compared to para-substituted analogs in the same series, with the ortho substitution consistently yielding submicromolar potency across multiple leukemia lines including Jurkat and HL-60 [1]. The ortho-allyloxy group introduces conformational restriction via steric interaction with the thiazolidinone ring, influencing the dihedral angle between the benzylidene and thiazolidinone planes and potentially optimizing the geometry for target binding [2].

Structure-activity relationship Regioisomer comparison Conformational analysis

(E)-Configuration Stereochemistry: Thermodynamic Stability Advantage Over (Z)-Isomer Library Compounds

The target compound is specified as the (E)-isomer with respect to the exocyclic C5-benzylidene double bond, whereas the majority of published 5-arylidene-4-thiazolidinones are reported as (Z)-isomers, including the 2-(4-hydroxyphenyl)amino series from Subtelna et al. (2021) [1] and the hybrid pyrrolidinedione-thiazolidinones from Finiuk et al. (2022) [2]. The (E)-configuration places the 2-allyloxyphenyl ring and the thiazolidinone carbonyl oxygen on opposite sides of the double bond, reducing dipole-dipole repulsion and resulting in greater thermodynamic stability compared to the (Z)-isomer. This stereochemical distinction may translate to reduced off-target reactivity, slower thermal (Z)-to-(E) isomerization kinetics, and improved shelf-life stability in DMSO stock solutions, which is critical for reproducible high-throughput screening campaigns [3].

Stereochemistry Isomer stability Compound library design

NMR Spectroscopic Fingerprint for Identity Verification and Quality Control in Procurement

The target compound has a documented 1H NMR spectroscopic profile in the SpectraBase database (Compound ID 7W0TxqMQwF6), providing a reference standard for identity verification upon receipt [1]. Key structural features include the InChIKey PYWJZKCKBZVXTD-QINSGFPZSA-N and exact mass of 314.108899 g/mol. This is particularly important because regioisomeric and stereoisomeric contaminants (e.g., the (Z)-isomer or para-allyloxy regioisomer) can co-elute under standard LC-MS conditions but are distinguishable by 1H NMR through the characteristic coupling pattern of the exocyclic olefinic proton and the allyloxy -OCH2- resonance [1]. In contrast, the closest published comparator series (2-(4-hydroxyphenyl)amino analogs) has distinct NMR signatures due to the aromatic NH and phenolic OH protons, preventing cross-referencing for purity assessment of the target compound [2].

Analytical chemistry Quality control Compound authentication

2-(Pyrrolidin-1-yl)thiazole Scaffold: Antibacterial and Antimycobacterial Potential Distinct from Anticancer-Focused 2-Amino Analogs

While the 2-(4-hydroxyphenyl)amino-thiazol-4(5H)-one series has been exclusively profiled for anticancer activity (tubulin polymerization inhibition at the colchicine binding site; IC50 = 0.32-1.28 µM against CEM-DNR and 0.21-1.23 µM against K562-TAX resistant lines) [1], the 2-(pyrrolidin-1-yl)thiazole scaffold has demonstrated antibacterial and antimycobacterial activity in related structural contexts [2]. Belveren et al. (2017) reported that highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks possess interesting antibacterial and antimycobacterial properties, with MIC values in the low µg/mL range against Gram-positive bacterial strains [2]. This differential biological annotation — anticancer for 2-amino analogs vs. antimicrobial for 2-pyrrolidinyl analogs — suggests that the target compound may engage distinct molecular targets, making it a valuable probe for exploring the polypharmacology of the 4-thiazolidinone scaffold beyond the extensively studied tubulin-colchicine axis.

Antimicrobial research Scaffold repurposing Polypharmacology

Optimal Research Applications for (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one Based on Quantitative Differentiation Evidence


Probing C2 Substituent Effects in 4-Thiazolidinone Anticancer SAR Libraries

Use this compound as a C2-pyrrolidinyl comparator against the well-characterized 2-(4-hydroxyphenyl)amino series (Subtelna 2021, Rehulka 2022) to isolate the contribution of C2 hydrogen-bond donor capacity to antileukemic potency and tubulin binding affinity. Comparative MTT screening against Jurkat and K-562 leukemia lines, with the 2-amino analog as a positive control, can quantify the impact of replacing the phenolic -OH with a tertiary amine on both potency and selectivity [1].

Ortho- vs. Para-Allyloxy Regioisomer Profiling for Conformational SAR

Co-test this compound with its para-allyloxy regioisomer to map the positional requirements of the allyloxy substituent on the benzylidene ring within the context of a C2-pyrrolidinyl scaffold. This directly extends the SAR established in the 2-amino series (where ortho substitution yielded submicromolar IC50 values of 0.10-0.95 µM) and determines whether the ortho advantage is maintained when the C2 group is altered [2].

Antimicrobial Screening of 5-Arylidene-4-Thiazolidinones Bearing a C2-Pyrrolidinyl Motif

Leverage the documented antibacterial and antimycobacterial activity of 2-(pyrrolidin-1-yl)thiazole frameworks (Belveren et al. 2017) by submitting this compound to a panel of Gram-positive and mycobacterial strains. The ortho-allyloxybenzylidene group at C5 introduces an additional variable for antimicrobial SAR exploration that has not been investigated in previously reported 2-(pyrrolidin-1-yl)thiazole antibacterials [3].

Stereochemical Stability Assessment in Compound Library Storage

Employ this (E)-isomer as a reference standard for studying the light- and temperature-induced (E)-to-(Z) isomerization kinetics of 5-arylidene-4-thiazolidinones in DMSO stock solutions. Quantitative monitoring by HPLC or 1H NMR can establish recommended storage conditions and maximum shelf-life for compound libraries containing this scaffold, directly informing procurement quantities and re-order intervals [4].

Quote Request

Request a Quote for (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.